molecular formula C27H17N5O2 B339398 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE

Katalognummer: B339398
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: MYQXAONAPAIARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE is a complex organic compound with a unique structure that combines benzotriazole and phthalonitrile moieties

Eigenschaften

Molekularformel

C27H17N5O2

Molekulargewicht

443.5 g/mol

IUPAC-Name

4-(benzotriazol-1-yl)-5-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C27H17N5O2/c28-16-20-14-26(32-25-9-5-4-8-24(25)30-31-32)27(15-21(20)17-29)34-23-12-10-22(11-13-23)33-18-19-6-2-1-3-7-19/h1-15H,18H2

InChI-Schlüssel

MYQXAONAPAIARL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole derivative, followed by its coupling with a phthalonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Shares the benzotriazole and phthalonitrile moieties but lacks the benzyloxy group.

    4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid: Contains a benzotriazole moiety but has a carboxylic acid group instead of the phthalonitrile and benzyloxy groups.

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE is unique due to the presence of both benzotriazole and phthalonitrile moieties, along with the benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.